molecular formula C10H8N2O2 B1375803 8-Aminoquinoline-3-carboxylic acid CAS No. 1416439-58-1

8-Aminoquinoline-3-carboxylic acid

Cat. No. B1375803
CAS RN: 1416439-58-1
M. Wt: 188.18 g/mol
InChI Key: GTIULENMBMXJGX-UHFFFAOYSA-N
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Description

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .


Synthesis Analysis

The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z=heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A procedure for the amination of -sp2 C–H bonds of carboxylic acid derivatives has been demonstrated using 8-aminoquinoline as a removable auxiliary .


Molecular Structure Analysis

The molecular weight of 8-Aminoquinoline-3-carboxylic acid is 188.19 . The IUPAC name is 8-amino-3-quinolinecarboxylic acid . The InChI code is 1S/C10H8N2O2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H,11H2, (H,13,14) and the InChI key is GTIULENMBMXJGX-UHFFFAOYSA-N .


Chemical Reactions Analysis

8-Aminoquinoline has been used as a powerful tool for the synthesis of a variety of molecules . It has been used as an auxiliary chelating directing group to assist C–H functionalization/activation . The reaction might undergo a single electron transfer (SET) mechanism .

Safety and Hazards

8-Aminoquinoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

8-Aminoquinoline-3-carboxylic acid is a derivative of the 8-aminoquinoline family, which is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . The primary targets of 8-aminoquinoline compounds are the liver stages of Plasmodium infections, making them effective against multiple life-cycle stages of the plasmodia that infect humans .

Mode of Action

The compound interacts with its targets primarily through C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The functionalization of positions C2–C7 on the 8-aminoquinoline ring is a key aspect of the compound’s biochemical pathway . This process involves the formation of C–C and C–Z bonds, which can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .

Result of Action

The result of the compound’s action is the prevention of malaria relapse, cure of the disease, and prevention of the transmission of the infection . This is achieved by killing liver stages of the parasite, asexual blood stages, and sterilizing the sexual-stage gametocytes .

Action Environment

The action, efficacy, and stability of 8-aminoquinoline compounds can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in the patient’s body . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic . This can lead to hemolytic toxicity in people lacking G6PD, which is a major adverse outcome of primaquine and other 8-aminoquinoline compounds .

properties

IUPAC Name

8-aminoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIULENMBMXJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291185
Record name 3-Quinolinecarboxylic acid, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinoline-3-carboxylic acid

CAS RN

1416439-58-1
Record name 3-Quinolinecarboxylic acid, 8-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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